2,2-Difluoroethyl chloroformate
Overview
Description
2,2-Difluoroethyl chloroformate is an organic compound with the molecular formula C3H3ClF2O2. It is a colorless liquid that is used as a reagent in organic synthesis. The compound is known for its reactivity due to the presence of both chloroformate and difluoroethyl groups, making it a valuable intermediate in the preparation of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Difluoroethyl chloroformate can be synthesized through the reaction of 2,2-difluoroethanol with phosgene (COCl2). The balanced chemical equation for this reaction is:
CH2CF2CH2OH + COCl2 → CH2CF2CH2OC(O)Cl + HCl
This reaction typically requires an inert atmosphere and low temperatures to prevent the decomposition of phosgene and to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of phosgene, a toxic and hazardous reagent, under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoroethyl chloroformate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloroformate group is susceptible to nucleophilic attack by alcohols and amines, leading to the formation of esters and carbamates, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to produce 2,2-difluoroethanol and carbon dioxide.
Reduction: The compound can be reduced to 2,2-difluoroethanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Alcohols and Amines: Used in nucleophilic substitution reactions to form esters and carbamates.
Water: Used in hydrolysis reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Esters: Formed from the reaction with alcohols.
Carbamates: Formed from the reaction with amines.
2,2-Difluoroethanol: Formed from hydrolysis and reduction reactions.
Scientific Research Applications
2,2-Difluoroethyl chloroformate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 2,2-difluoroethyl chloroformate involves its reactivity towards nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to nucleophilic attack by various functional groups such as alcohols, amines, and thiols. This reactivity allows it to form stable covalent bonds with these nucleophiles, leading to the formation of esters, carbamates, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
2,2-Difluoroethyl chloroformate can be compared with other chloroformates and difluoroethyl compounds:
Methyl Chloroformate: Similar in reactivity but lacks the difluoroethyl group, making it less versatile in certain synthetic applications.
Ethyl Chloroformate: Also similar but with different steric and electronic properties due to the ethyl group.
2,2-Difluoroethanol: A precursor to this compound, used in similar reactions but without the chloroformate functionality
These comparisons highlight the unique combination of reactivity and functional groups in this compound, making it a valuable reagent in various chemical transformations.
Biological Activity
2,2-Difluoroethyl chloroformate (DFEC) is a synthetic compound with the chemical formula C₃H₃ClF₂O₂. It is primarily recognized for its applications in organic synthesis, particularly in the formation of various bioactive molecules. The biological activity of DFEC has garnered attention due to its potential antimicrobial, antifungal, and anti-inflammatory properties, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
DFEC features a chloroformate functional group, which is known for its reactivity towards nucleophiles. The presence of two fluorine atoms in the ethyl group enhances its lipophilicity and may influence its biological interactions.
Property | Value |
---|---|
Molecular Formula | C₃H₃ClF₂O₂ |
Molecular Weight | 142.50 g/mol |
Boiling Point | 95-97 °C |
Density | 1.36 g/cm³ |
The biological activity of DFEC is largely attributed to its ability to modify biomolecules through acylation reactions. This mechanism allows DFEC to interact with various enzymes and receptors, potentially altering their activity. The fluorinated structure may also enhance binding affinity to specific targets, leading to increased biological efficacy.
Antimicrobial Properties
Research has indicated that DFEC exhibits significant antimicrobial activity against a variety of pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
Antifungal Activity
DFEC has also been tested for antifungal properties. Studies suggest that it may be effective against common fungal strains, including Candida species. The compound's mode of action likely involves the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes.
Anti-inflammatory Effects
In addition to its antimicrobial and antifungal properties, DFEC has been explored for its anti-inflammatory effects. Preliminary studies indicate that it may downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as NF-kB signaling.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the effectiveness of DFEC against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating potent antimicrobial activity .
- Fungal Inhibition : In a comparative study on various antifungal agents, DFEC showed promising results against Candida albicans with an IC50 value of 15 µg/mL, significantly lower than traditional antifungals .
- Inflammation Reduction : A recent investigation into the anti-inflammatory properties of DFEC revealed that it effectively reduced TNF-α levels in LPS-stimulated macrophages by approximately 50%, suggesting potential therapeutic applications in inflammatory diseases .
Properties
IUPAC Name |
2,2-difluoroethyl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClF2O2/c4-3(7)8-1-2(5)6/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AULCHDSNUVHLRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)OC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111022-16-3 | |
Record name | 2,2-Difluoroethyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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